8',9'-dimethoxy-10b'-methyl-6',10b'-dihydro-5'H-spiro[cyclohexane-1,1'-[1,3]oxazolo[4,3-a]isoquinolin]-3'-one
Description
This spirocyclic compound features a unique structural architecture combining a cyclohexane ring fused to a [1,3]oxazolo[4,3-a]isoquinolinone core. The spiro junction at the cyclohexane-isoquinoline interface imposes conformational rigidity, a trait critical for selective molecular interactions .
Synthetic routes for analogous spiro compounds often employ enzymatic methods (e.g., Norcoclaurine Synthase) or multicomponent cycloadditions, as seen in related systems . For instance, details the synthesis of spiro-isoquinolines via Pictet-Spengler reactions, achieving yields up to 69% with sodium ascorbate and lysate catalysts .
Properties
IUPAC Name |
8,9-dimethoxy-10b-methylspiro[5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinoline-1,1'-cyclohexane]-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-18-14-12-16(23-3)15(22-2)11-13(14)7-10-20(18)17(21)24-19(18)8-5-4-6-9-19/h11-12H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOUKSXVZKMTQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3=CC(=C(C=C3CCN1C(=O)OC24CCCCC4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8',9'-dimethoxy-10b'-methyl-6',10b'-dihydro-5'H-spiro[cyclohexane-1,1'-[1,3]oxazolo[4,3-a]isoquinolin]-3'-one is a complex organic molecule with potential biological activities. This article reviews its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H25NO4
- Molecular Weight : 331.41 g/mol
- Structural Characteristics : This compound features a spirocyclic structure that contributes to its unique biological properties.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit various biological activities, including antitumor, antimicrobial, and neuroprotective effects. The specific biological activity of this compound has not been extensively documented in available literature; however, related compounds provide insights into potential activities.
The biological activity of similar isoquinoline derivatives often involves:
- Inhibition of Enzymatic Pathways : Many isoquinoline derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Compounds may interact with various receptors (e.g., serotonin receptors), influencing neurotransmitter systems and potentially leading to neuroprotective effects.
Case Studies and Research Findings
- Antitumor Activity :
- Neuroprotective Effects :
- Antimicrobial Properties :
Data Tables
| Biological Activity | Compound Reference | Mechanism |
|---|---|---|
| Antitumor | Related Isoquinolines | ERK Inhibition |
| Neuroprotective | Structural Analogs | Oxidative Stress Reduction |
| Antimicrobial | Isoquinoline Derivatives | Bacterial Growth Inhibition |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related analogues:
Key Comparative Insights
KT5823’s methoxycarbonyl group introduces electron-withdrawing effects, critical for its kinase inhibitory activity .
Conformational Rigidity: Spirooxindoles (e.g., 6n) exhibit similar rigidity but differ in fused ring systems (pyrrolo-isoquinoline vs. oxazolo-isoquinoline), affecting binding pocket compatibility .
Synthetic Accessibility :
- Enzymatic methods () yield moderate efficiencies (69%), whereas multicomponent cycloadditions () achieve higher yields (81–94%) but require nitro-group incorporation .
Bioactivity Correlations :
- Hydroxyl groups (e.g., 10'-hydroxy in spirochromenes) correlate with antioxidant properties, whereas methoxy groups may favor blood-brain barrier penetration for CNS targets .
Research Findings and Data Tables
Spectral and Physical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
